N,N,2-trimethylpyrimidin-4-amine
Description
N,N,2-Trimethylpyrimidin-4-amine is a pyrimidine derivative characterized by a dimethylamino group at position 4 and a methyl group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity .
Properties
IUPAC Name |
N,N,2-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-8-5-4-7(9-6)10(2)3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUWWQCGLSYDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Methylation and Amination of Pyrimidine Precursors
A common approach starts from 2-methylpyrimidin-4-amine or related pyrimidine derivatives, followed by methylation of the amine nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This method allows selective introduction of methyl groups on the nitrogen atoms.
- Key reaction : N-alkylation of pyrimidin-4-amine derivatives with methyl halides.
- Catalysts/conditions : Base such as potassium carbonate or sodium hydride in polar aprotic solvents.
- Yield : Generally good yields (60-85%) depending on reaction conditions.
Condensation of 3-Acetylpyridine with N,N-Dimethylformamide Dimethylacetal (DMF-DMA)
A notable synthetic route reported involves the condensation of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal (DMF-DMA) to form the pyrimidine ring with methyl substituents.
- Procedure : Heating 3-acetylpyridine with 1.4 equivalents of DMF-DMA under reflux for 4 hours without solvent.
- Outcome : Formation of 4-(pyridin-3-yl)pyrimidin-2-amine derivatives with methyl groups introduced via DMF-DMA.
- Yield : Approximately 82% yield reported.
- Purification : Removal of excess DMF-DMA by distillation, extraction, drying, and crystallization from ethanol/chloroform mixture.
- Reference reaction scheme :
3-acetylpyridine + DMF-DMA → pyrimidine intermediate → further amination steps.
This method is advantageous due to solvent-free conditions and relatively short reaction time.
Reductive Amination of Carbonyl Precursors
Reductive amination is a versatile method for preparing amines, including pyrimidinyl amines. In this context, aldehydes or ketones bearing pyrimidine substituents can be aminated using ammonia and hydrogen in the presence of catalysts like Raney nickel.
- Conditions : 40-50 °C, 20-150 atm hydrogen pressure.
- Catalyst : Raney nickel.
- Outcome : Formation of primary amines, which can be further methylated.
- Advantages : Direct conversion of carbonyl compounds to amines, avoiding isolation of intermediates.
Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amine Derivatives
Though more commonly applied to aryl amines, Buchwald-Hartwig cross-coupling reactions have been optimized for pyrimidine derivatives to introduce amine groups at specific positions.
- Catalyst system : Pd(II) complexes with ligands such as xantphos.
- Base : Sodium tert-butoxide or potassium carbonate.
- Solvent : Toluene or DMF.
- Temperature : Reflux conditions under nitrogen atmosphere.
- Yields : Variable, from 31% to 56% depending on substrates and ligands.
- Note : This method is more suited for complex derivatives but can be adapted for methylated pyrimidin-4-amines.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Conditions | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-alkylation with methyl halide | 2-methylpyrimidin-4-amine | Base, aprotic solvent | K2CO3, NaH | 60-85 | Selective N-methylation |
| Condensation with DMF-DMA | 3-acetylpyridine + DMF-DMA | Reflux, solvent-free | None | ~82 | Efficient, solvent-free, short time |
| Reductive amination | Carbonyl compounds + NH3 | H2, Raney Ni, 40-50°C, high P | Raney Ni | Variable | Direct amine formation |
| Buchwald-Hartwig amination | Pyrimidinyl halides + amines | Reflux in toluene/DMF | Pd(II) + xantphos, base | 31-56 | Useful for complex derivatives |
Chemical Reactions Analysis
Types of Reactions: N,N,2-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N,2-trimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as an anti-inflammatory agent, it inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This inhibition helps in alleviating inflammation and associated symptoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Core
The pyrimidine ring’s substitution pattern critically influences physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
- Methyl Groups : The 2-methyl group in this compound increases steric bulk and lipophilicity compared to N,N-dimethylpyrimidin-4-amine .
- Aromatic Substitutions : Derivatives with fluorophenyl or nitrophenyl groups (e.g., ) demonstrate enhanced biological activity, likely due to improved target binding via π-π interactions .
Pyridine vs. Pyrimidine Analogs
Pyridine derivatives with similar substitution patterns provide insights into heterocycle-specific properties:
Table 2: Pyridine-Based Analogs
Key Observations:
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